Cas no 102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine)
102771-26-6 structure
Product Name:4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
CAS-Nr.:102771-26-6
MF:C17H15N3O2
MW:293.319903612137
MDL:MFCD00885518
CID:140959
PubChem ID:3538
Update Time:2024-11-04
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenamine,4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
- 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- GYKI 52466 dihydrochloride
- GYKI 52466 HYDROCHLORIDE
- GYKI-52466
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
- 1-(n-hexadecyloxy)
- 2,3
- 4-(8-methoxy-3,6-dioxa-1-undecoxy) benzene
- 4-(8-methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine
- 4,5-h
- 8-methyl-5-(4-aminophenyl)-9H-1,3-dioxolo
- Benzene, 1-(hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]-
- benzodiazepine
- CTK1D9933
- Gyki Hcl
- gyki52466
- GYKI52466HCl
- Gyki Hydrochloride
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine-5-yl)aniline
- 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
- 1-(4-Aminophenyl)-4-methyl-7,8-(methylenedioxy)-5H-2,3-benzodiazepine
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)-
- Lopac-G-119
- PDSP2_001826
- HY-103234
- FT-0729241
- Lopac0_000631
- 1-(4-aminophenyl)-4-methyl-7,8 -methylenedioxy-5H-2,3-benzodiazepine
- NCGC00015463-08
- BRD-K24240364-003-02-1
- BCP9000756
- GYKI-2466
- LFBZZHVSGAHQPP-UHFFFAOYSA-N
- UNII-471V8NZ5X3
- GYKI 52466 HCl
- C17H15N3O2.HCl
- CCG-204719
- NCGC00015463-02
- 4-{13-methyl-4,6-dioxa-11,12-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,7,10,12-pentaen-10-yl}aniline
- SDCCGSBI-0050612.P002
- NCGC00025169-02
- 471V8NZ5X3
- PDSP1_001843
- AKOS030582785
- NCGC00025169-01
- SCHEMBL194854
- GYKI53784
- Tocris-1454
- BCP02050
- CS-0025672
- 4-(8-methyl-9H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
- NCGC00015463-04
- NCGC00015463-03
- NCGC00015463-01
- GYKI 52466
- CHEBI:79560
- 1-(p-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- CHEMBL275006
- HB0311
- 4-(8-Methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine (GYKI 52466)
- GTPL4210
- 102771-26-6
- Q5515088
- BDBM50048389
- 4-(8-methyl-9h-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine hydrochloride
- DTXSID40145500
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- A1AB5
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1(9),2,7,10,12-PENTAEN-10-YL}ANILINE
- DB-058860
- BRD-K24240364-003-08-8
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1,3(7),8,10,12-PENTAEN-10-YL}ANILINE
- 4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
-
- MDL: MFCD00885518
- Inchi: 1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
- InChI-Schlüssel: LFBZZHVSGAHQPP-UHFFFAOYSA-N
- Lächelt: O1COC2=CC3C(C4C=CC(=CC=4)N)=NN=C(C)CC=3C=C12
Berechnete Eigenschaften
- Genaue Masse: 329.09300
- Monoisotopenmasse: 293.116427
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 1
- Komplexität: 482
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.2
- XLogP3: 2.3
Experimentelle Eigenschaften
- Dichte: 1.39
- Siedepunkt: 472.8°C at 760 mmHg
- Flammpunkt: 239.7°C
- Löslichkeit: DMSO: 0.39 mg/mL
- PSA: 69.20000
- LogP: 3.02130
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | M303695-10mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 10mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M303695-50mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 50mg |
$ 565.00 | 2022-06-04 | ||
| TRC | M303695-100mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 100mg |
$ 1030.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-10mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 10mg |
¥2302.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-50mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 50mg |
¥9315.00 | 2023-09-09 | |
| DC Chemicals | DC5061-100 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 100mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5061-250 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC5061-1 g |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 1g |
$2000.0 | 2022-02-28 | |
| A2B Chem LLC | AA10623-10mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 10mg |
$175.00 | 2024-04-20 | |
| A2B Chem LLC | AA10623-50mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 50mg |
$618.00 | 2024-04-20 |
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Verwandte Literatur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge